molecular formula C15H20INO B11943267 9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide CAS No. 20893-57-6

9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide

Cat. No.: B11943267
CAS No.: 20893-57-6
M. Wt: 357.23 g/mol
InChI Key: GTTAEUUYLQJDMR-UHFFFAOYSA-M
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Description

9,9-Dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide is a chemical compound with the molecular formula C15H20INO. It is known for its unique bicyclic structure, which includes a nitrogen atom and an oxygen atom within the ring system. This compound is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the formation of the bicyclic structure through cyclization reactions. Specific details on the reaction conditions and reagents used are often proprietary and may not be readily available in public literature .

Industrial Production Methods

It is typically produced in small quantities for laboratory use rather than large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions for these reactions typically involve controlled temperatures and solvents that stabilize the intermediate species .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction reactions can lead to changes in the oxidation state of the nitrogen or oxygen atoms within the bicyclic structure .

Scientific Research Applications

9,9-Dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action for 9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide is not well-characterized in the literature. its effects are likely related to its ability to participate in various chemical reactions, including substitution and redox processes. The molecular targets and pathways involved would depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Dimethyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide
  • 9,9-Dimethyl-9-azoniabicyclo[3.3.1]non-2-ene iodide
  • 9,9-Dimethyl-7-oxo-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
  • 9,9-Dimethyl-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide

Uniqueness

What sets 9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide apart from similar compounds is its specific substitution pattern and the presence of a phenyl group.

Properties

CAS No.

20893-57-6

Molecular Formula

C15H20INO

Molecular Weight

357.23 g/mol

IUPAC Name

9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene;iodide

InChI

InChI=1S/C15H20NO.HI/c1-16(2)14-8-13(9-15(16)11-17-10-14)12-6-4-3-5-7-12;/h3-8,14-15H,9-11H2,1-2H3;1H/q+1;/p-1

InChI Key

GTTAEUUYLQJDMR-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(C2CC(=CC1COC2)C3=CC=CC=C3)C.[I-]

Origin of Product

United States

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